4-Methyl-3-(trifluoromethyl)benzaldehyde
Overview
Description
The compound 4-Methyl-3-(trifluoromethyl)benzaldehyde is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of 4-Methyl-3-(trifluoromethyl)benzaldehyde.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from benzaldehyde derivatives. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is achieved with a 60% overall yield, indicating a moderately efficient process . Similarly, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a compound with a trifluoromethyl group, is described, showcasing the potential for creating trifluoromethylated stereogenic centers . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(trifluoromethyl)benzaldehyde by considering the specific functional groups and the desired product.
Molecular Structure Analysis
Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), are crucial for understanding the molecular structure of complex organic compounds . These calculations can provide detailed information on vibrational frequencies, molecular electrostatic potential, and other structural parameters. For 4-Methyl-3-(trifluoromethyl)benzaldehyde, similar computational methods could be employed to predict its molecular structure and reactivity.
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is highlighted through various reactions. For example, photochemical and acid-catalyzed rearrangements of a cyclohexadienone derivative lead to different products, demonstrating the sensitivity of these compounds to reaction conditions . The organocatalytic 1,4-addition reactions of trifluorocrotonaldehyde show the versatility of such compounds in forming products with high optical purity . These studies suggest that 4-Methyl-3-(trifluoromethyl)benzaldehyde could also participate in similar reactions, potentially leading to valuable products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized using spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis . These techniques provide insights into the functional groups present and the electronic structure of the molecules. The regioselective protection of hydroxyl groups in benzaldehyde derivatives is also an important aspect, as it affects the reactivity and stability of the compounds . For 4-Methyl-3-(trifluoromethyl)benzaldehyde, similar analytical methods would be essential to determine its physical and chemical properties, which are important for its practical applications.
Scientific Research Applications
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Pharmaceutical Chemistry
- 4-Methyl-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds .
- It has been found in several FDA-approved drugs over the past 20 years . For example, fluoxetine, an antidepressant, has a trifluoromethyl group in its structure .
- The trifluoromethyl group in these compounds can significantly affect their pharmacological activities .
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Organic Chemistry
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Cancer Research
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Agrochemical Research
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Material Science
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Environmental Chemistry
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for 4-Methyl-3-(trifluoromethyl)benzaldehyde are not mentioned in the search results, the compound’s use in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction suggests potential applications in organic synthesis and pharmaceutical intermediates .
Relevant Papers The relevant papers retrieved discuss the synthesis and use of 4-Methyl-3-(trifluoromethyl)benzaldehyde in various reactions . These papers provide valuable insights into the compound’s properties and potential applications.
properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLOLHJJROPPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394899 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
93249-45-7 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93249-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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